Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
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Overview
Description
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions:
Formation of the Propanoate Moiety: The propanoate group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1h-imidazol-1-yl)-2-(methylamino)propanoate: Lacks the 2-methyl group on the imidazole ring.
Ethyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(methylamino)-3-(2-methylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3 |
InChI Key |
JBEMKAYHSQKGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)OC)NC |
Origin of Product |
United States |
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